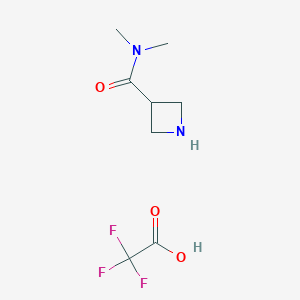
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Overview
Description
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H13F3N2O3 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure
The compound features a trifluoroacetate group which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The azetidine ring structure contributes to its unique chemical properties.
Antibacterial Activity
Several studies have reported on the antibacterial properties of compounds similar to N,N-dimethylazetidine-3-carboxamide derivatives. For instance, derivatives exhibiting strong antibacterial effects against both Gram-positive and Gram-negative bacteria were noted. The minimum inhibitory concentration (MIC) values for some related compounds were as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μM) | Bacteria Targeted |
|---|---|---|
| Compound 2 | ≤ 2.5 | Staphylococcus aureus |
| Compound 3 | ≤ 2.5 | Escherichia coli |
| Compound 4 | 25.0 | Vibrio anguillarum |
Cytotoxic Activity
Research has indicated that N,N-dimethylazetidine-3-carboxamide derivatives may possess cytotoxic properties against various cancer cell lines. A study focusing on a structurally similar compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents like sorafenib . The mechanism of action often involves the inhibition of key enzymes such as VEGFR-2, which plays a critical role in tumor angiogenesis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | VEGFR-2 inhibition |
| DLD1 (colorectal) | 20.0 | Apoptosis induction |
| HepG2 (liver) | 18.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The anti-inflammatory potential of N,N-dimethylazetidine-3-carboxamide has been suggested through its ability to modulate oxidative stress markers and inflammatory cytokines in vitro. Compounds with similar structures have shown promise in reducing levels of reactive oxygen species (ROS), thereby mitigating inflammation .
Case Studies
- Antibacterial Screening : A series of azetidine derivatives were synthesized and screened for antibacterial activity. The most potent compounds demonstrated significant inhibition against multiple bacterial strains, suggesting a broad-spectrum effect.
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain derivatives caused cell cycle arrest and apoptosis, indicating potential as anticancer agents.
- Inflammatory Response Modulation : Experimental models indicated that related compounds could reduce inflammation markers in cells exposed to pro-inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2HF3O2/c1-8(2)6(9)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCOMVNSAUJHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














